
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chiral morpholine derivative. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-ethylmorpholine-4-carboxylate with a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) for deprotonation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is used. The pathways involved often include key metabolic or signaling pathways that are crucial for the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylmorpholine: Used as a base catalyst in various chemical reactions.
Morpholine: Commonly found in biologically active molecules and pharmaceuticals.
Uniqueness
(S)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
XTMZHZJMGHLLLL-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


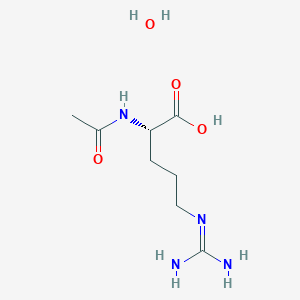
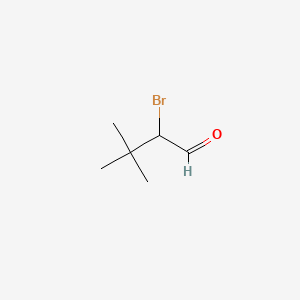
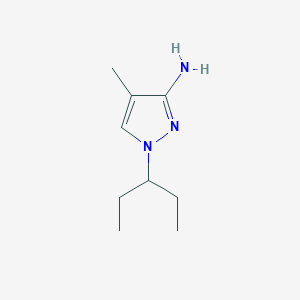
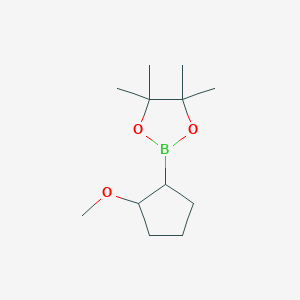
![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)
![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylpropanoate](/img/structure/B13058704.png)
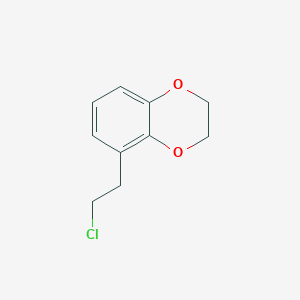
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl benzoate](/img/structure/B13058721.png)


